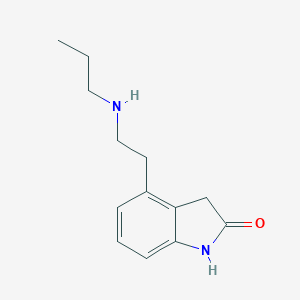

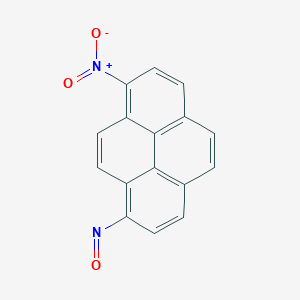

![molecular formula C21H17NO5S B022724 Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate CAS No. 329217-03-0](/img/structure/B22724.png)

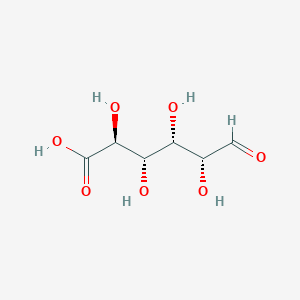

Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate

説明

Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate is a chemical compound that has garnered interest due to its unique molecular structure and properties. The focus of research has been on understanding its synthesis, molecular conformation, and its interactions at the molecular level.

Synthesis Analysis

The synthesis of Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate and related compounds involves complex chemical reactions that are designed to achieve the desired molecular architecture. Studies have developed various methodologies for the synthesis of such compounds, emphasizing the efficiency and yield of these processes.

Molecular Structure Analysis

The molecular structure of Methyl 2-(4-nitrophenylthio)benzoate, a compound with similarities to the target molecule, has been determined by X-ray diffraction, revealing interesting aspects of its conformation and intramolecular interactions, particularly the sulfur(II)—oxygen(carbonyl) close contact which plays a significant role in its chemical behavior (Kucsman et al., 1986).

Chemical Reactions and Properties

Research into the chemical reactions and properties of compounds like Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate has uncovered details about their reactivity and potential applications. The intramolecular sulfur(IV)-oxygen interaction in similar compounds has been a subject of X-ray studies, shedding light on their chemical behavior and reactions (Kucsman et al., 1984).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and bonding arrangements, are crucial for understanding their stability and reactivity. Electron diffraction studies have provided valuable data on bond lengths and angles, contributing to a deeper understanding of their physical characteristics (Schultz et al., 1987).

Chemical Properties Analysis

The chemical properties, including the behavior of these compounds under various conditions and their reactions with other chemical entities, are essential for exploring their utility in various applications. Photoredox-catalyzed reactions and iron sulfide catalyzed redox/condensation reactions are examples of chemical transformations that provide insights into their chemical properties (Yan et al., 2018; Nguyen et al., 2013).

科学的研究の応用

Bioactive Precursor in Organic Synthesis

Compounds with structural similarities to Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate, such as Methyl-2-formyl benzoate, are known for their bioactive properties and serve as precursors in the synthesis of a wide range of bioactive molecules. These compounds exhibit pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, making them significant in the search for new therapeutic agents. The versatility of such compounds in organic synthesis underlines their importance as precursors for medical product development (Farooq & Ngaini, 2019).

Photosensitive Protecting Groups

The use of photosensitive protecting groups in synthetic chemistry, including groups like 2-nitrobenzyl and 2,4-dinitrobenzenesulfenyl, highlights the potential application of compounds similar to Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate in light-mediated synthetic processes. These protecting groups enable selective activation or removal under light exposure, facilitating complex synthetic pathways and the precise manipulation of molecular structures (Amit, Zehavi, & Patchornik, 1974).

Antimicrobial Agents

The exploration of compounds like p-Cymene for their antimicrobial properties underscores the ongoing search for new substances with antimicrobial capabilities, potentially including Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate or its derivatives. With the rise of antimicrobial resistance, the identification and characterization of new antimicrobial compounds are critical for developing novel treatments for communicable diseases (Marchese et al., 2017).

Analytical Methods and Antioxidant Activity

Research into analytical methods for determining antioxidant activity, such as the ORAC and DPPH assays, indicates a broad interest in evaluating the antioxidant potential of compounds. This suggests a research avenue for Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate, as its structural features may confer antioxidant properties, contributing to its relevance in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Safety And Hazards

特性

IUPAC Name |

methyl 2-(2-nitro-5-phenylmethoxyphenyl)sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5S/c1-26-21(23)17-9-5-6-10-19(17)28-20-13-16(11-12-18(20)22(24)25)27-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYULDYPJMABHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440922 | |

| Record name | Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate | |

CAS RN |

329217-03-0 | |

| Record name | Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

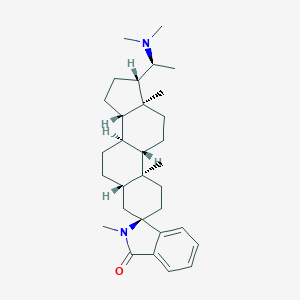

![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)

![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)